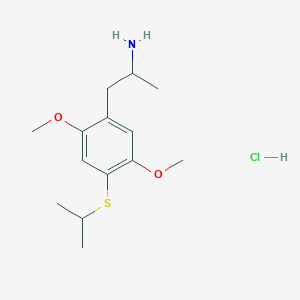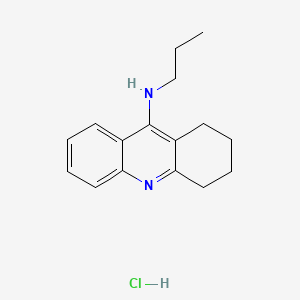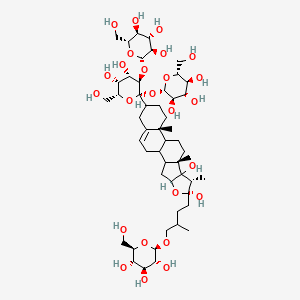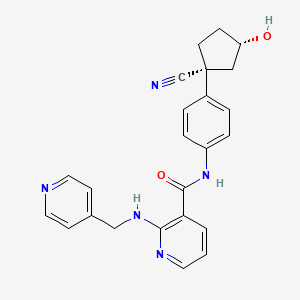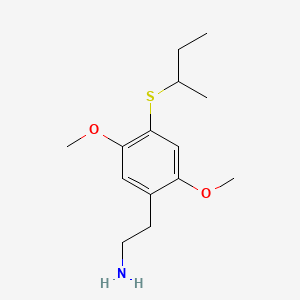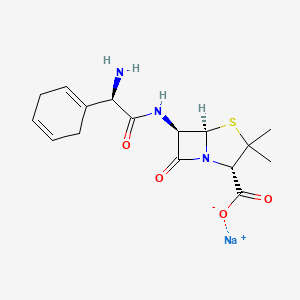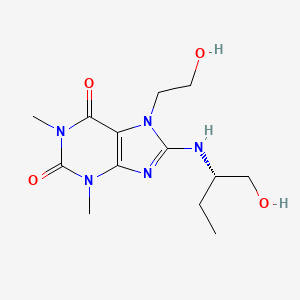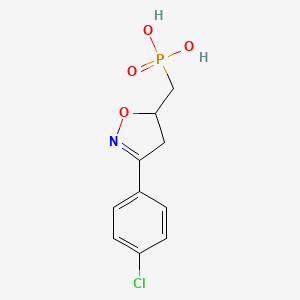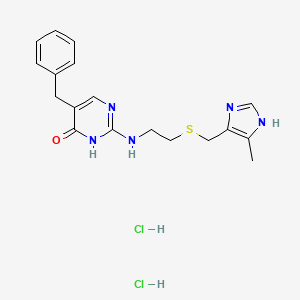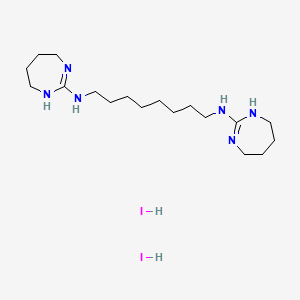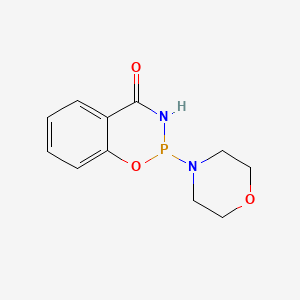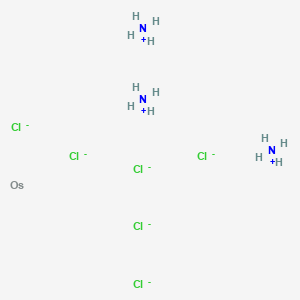
Triammonium hexachloroosmate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triammonium hexachloroosmate(3-) is an inorganic compound with the chemical formula (NH4)3[OsCl6] It is a coordination complex of osmium, where the osmium atom is in the +3 oxidation state and is surrounded by six chloride ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triammonium hexachloroosmate(3-) can be synthesized by reacting osmium tetroxide (OsO4) with ammonium chloride (NH4Cl) in an acidic medium. The reaction typically involves dissolving osmium tetroxide in hydrochloric acid (HCl) and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the hexachloroosmate complex. The reaction can be represented as follows:
OsO4+6HCl+3NH4Cl→(NH4)3[OsCl6]+2H2O
Industrial Production Methods
In industrial settings, the production of triammonium hexachloroosmate(3-) involves similar chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and pH levels, to ensure high yield and purity of the final product. The compound is typically isolated by crystallization from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Triammonium hexachloroosmate(3-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or even to metallic osmium.
Substitution: The chloride ligands can be substituted by other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine gas (Cl2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out in aqueous or non-aqueous solvents, often under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state complexes of osmium, such as Os(VI) or Os(VIII) compounds.
Reduction: Lower oxidation state complexes or metallic osmium.
Substitution: New coordination complexes with different ligands, such as [Os(NH3)6]3+.
Wissenschaftliche Forschungsanwendungen
Triammonium hexachloroosmate(3-) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer therapy and other medical applications.
Industry: It is used in the production of high-purity osmium metal and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of triammonium hexachloroosmate(3-) involves its ability to interact with various molecular targets through coordination chemistry. The osmium center can form stable complexes with different ligands, which can influence the reactivity and properties of the compound. In biological systems, it may interact with proteins, DNA, and other biomolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium hexachloroosmate(IV): (NH4)2[OsCl6], where osmium is in the +4 oxidation state.
Potassium hexachloroosmate(IV): K2[OsCl6], another osmium(IV) complex.
Sodium hexachloroosmate(IV): Na2[OsCl6], similar to the potassium salt but with sodium as the counterion.
Uniqueness
Triammonium hexachloroosmate(3-) is unique due to its +3 oxidation state of osmium, which is less common compared to the +4 oxidation state found in other hexachloroosmate complexes
Eigenschaften
CAS-Nummer |
68413-66-1 |
|---|---|
Molekularformel |
Cl6H12N3Os-3 |
Molekulargewicht |
457.1 g/mol |
IUPAC-Name |
triazanium;osmium;hexachloride |
InChI |
InChI=1S/6ClH.3H3N.Os/h6*1H;3*1H3;/p-3 |
InChI-Schlüssel |
CQFPRCBXUVYMFX-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


